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molecular formula C12H17N3O2 B8363654 N-methyl-(4-nitro-3-piperidin-1-yl-phenyl)-amine

N-methyl-(4-nitro-3-piperidin-1-yl-phenyl)-amine

Cat. No. B8363654
M. Wt: 235.28 g/mol
InChI Key: ALYLXLSFWAQBJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07427683B2

Procedure details

A solution of 1-(5-fluoro-2-nitro-phenyl)-piperidine (200 mg, 0.89 mmol, as prepared in Example 5, step (a)) in 4 mL of 2M methylamine in MeOH was heated in a sealed tube for 12 h at 80° C. solvent under vacuum afforded methyl-(4-nitro-3-piperidin-1-yl-phenyl)-amine (209 mg, 100%). Mass spectrum (ESI, m/z): Calcd. for C12H17N3O2, 236.1 (M+H), found 236.1.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[CH:4][C:5]([N+:14]([O-:16])=[O:15])=[C:6]([N:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[CH:7]=1.[CH3:17][NH2:18]>CO>[CH3:17][NH:18][C:2]1[CH:3]=[CH:4][C:5]([N+:14]([O-:16])=[O:15])=[C:6]([N:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[CH:7]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
FC=1C=CC(=C(C1)N1CCCCC1)[N+](=O)[O-]
Name
Quantity
4 mL
Type
reactant
Smiles
CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNC1=CC(=C(C=C1)[N+](=O)[O-])N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 209 mg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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